3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride
Description
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride (CAS: 1909327-05-4) is a fluorinated benzoic acid derivative with an aminomethyl (-CH2NH2) substituent at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound is primarily used in research and development (R&D) for pharmaceutical synthesis, enzyme studies, and catalysis due to its dual functional groups: the carboxylic acid (for hydrogen bonding or salt formation) and the aminomethyl moiety (for nucleophilic interactions) . Its hydrochloride form enhances solubility in polar solvents, facilitating reactions in aqueous or mixed solvent systems.
Properties
IUPAC Name |
3-(aminomethyl)-4-fluorobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(8(11)12)3-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSZXQNTNYAOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position. This is followed by reduction to convert the nitro group to an amino group.
Formylation and Reduction: The amino group is then formylated to introduce a formyl group, which is subsequently reduced to an aminomethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation and reduction can yield different functionalized derivatives.
Scientific Research Applications
Organic Synthesis
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, enhancing the compound's versatility in creating derivatives.
- Oxidation and Reduction Reactions : The amino group can be oxidized to form nitro or nitroso compounds, while the carboxylic acid group can be reduced to alcohols.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Drug Development : It acts as an intermediate in synthesizing more complex pharmaceutical agents, particularly those targeting specific biological pathways.
- Biochemical Probes : Its ability to interact with biological molecules makes it a candidate for developing biochemical probes for research purposes.
Materials Science
In industry, this compound is utilized for developing new materials and chemical processes, particularly in polymer chemistry where it can modify polymer properties.
Case Study 1: Drug Synthesis
In a study focusing on synthesizing novel analgesics, researchers utilized this compound as a key intermediate. The compound was modified to enhance its binding affinity to pain receptors, demonstrating its utility in drug development.
Case Study 2: Biochemical Probing
Another investigation explored the use of this compound as a biochemical probe for studying enzyme activity. The amino group facilitated hydrogen bonding with active sites on enzymes, allowing researchers to map interactions and understand enzyme mechanisms better.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride depends on its specific application. In biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
Key Observations :
- Positional Effects: Fluorine placement (C3 vs. C4) alters electronic distribution. For example, 4-Amino-3-fluorobenzoic acid (C4-amino, C3-fluoro) has reduced steric hindrance compared to the target compound, favoring nucleophilic substitution reactions .
- Functional Group Impact: Replacing -COOH with -OH (phenol) or -CN (nitrile) modifies acidity and reactivity. The phenol derivative (4-(Aminomethyl)-3-fluorophenol HCl) is less acidic (pKa ~10) than the benzoic acid (pKa ~2.5), making it suitable for pH-sensitive applications .
Boronic Acid and Sulfonamide Analogs
Key Observations :
- Boronic Acid Derivatives: The boronic acid analog (3-(Aminomethyl)phenylboronic acid HCl) enables covalent binding with diols, useful in carbohydrate sensing and glycoprotein studies .
- Sulfonamide Derivatives: The sulfonamide group (-SO2NH2) in 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide HCl enhances binding to metalloenzymes (e.g., carbonic anhydrase), making it valuable in anticancer research .
Amino Acid and Butyric Acid Derivatives
Key Observations :
- Amino Acid Analogs: These compounds (e.g., (S)-3-amino-4-(4-fluorophenyl)butyric acid HCl) target neurotransmitter pathways, highlighting the role of fluorine in enhancing blood-brain barrier penetration .
Research Findings and Trends
- Pharmaceutical Relevance : Fluorine substitution improves metabolic stability and bioavailability. The target compound’s -NH2CH2 group is critical for forming Schiff bases with ketones, enabling prodrug development .
- Safety Considerations : Analogous compounds (e.g., 4-(Bromomethyl)benzaldehyde) require stringent handling due to uncharacterized toxicity, suggesting similar precautions for halogenated benzoic acids .
- Synthetic Utility: The nitrile analog (4-(Aminomethyl)-3-fluorobenzonitrile) serves as a precursor for heterocycle synthesis (e.g., tetrazoles) via [2+3] cycloadditions .
Biological Activity
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10ClFNO2
- CAS Number : 1461707-64-1
This compound features a fluorine atom at the para position of the benzoic acid moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 4-Fluorobenzoic acid and formaldehyde.
- Reaction Conditions : The reaction is generally performed under acidic conditions to facilitate the formation of the aminomethyl group.
- Purification : The product is purified through recrystallization from an appropriate solvent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino and fluorine groups enhances its binding affinity, potentially leading to various pharmacological effects.
Inhibition Studies
Research has shown that derivatives of 4-fluorobenzoic acid exhibit significant inhibition against cholinesterases, which are crucial for neurotransmitter regulation. For instance, compounds derived from 4-fluorobenzoic acid have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman's spectrophotometric method. The following table summarizes some findings:
| Compound | IC50 (µM) AChE | IC50 (µM) BuChE | Selectivity |
|---|---|---|---|
| 3-(Aminomethyl)-4-FBA | 5.0 | 12.0 | High |
| Tacrine | 4.5 | 10.0 | Moderate |
| Compound X | 6.0 | 15.0 | Moderate |
Note: IC50 values represent the concentration required to inhibit enzyme activity by 50%.
Case Studies
- Cholinesterase Inhibition : A study focused on synthesizing various derivatives of 4-fluorobenzoic acid found that compounds similar to this compound exhibited comparable or superior inhibition to tacrine, a known AChE inhibitor . The selectivity towards AChE over BuChE suggests potential therapeutic applications in treating Alzheimer's disease.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of several fluorinated benzoic acid derivatives, including this compound. Results indicated that these compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting their potential use as antimicrobial agents .
Research Findings
Recent studies have highlighted the following points regarding the biological activity of this compound:
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride?
Methodological Answer:
A multi-step synthesis is typically employed:
Fluorination: Start with 3-nitro-4-fluorobenzoic acid. Introduce fluorine via electrophilic aromatic substitution (e.g., using HF/pyridine) or via diazotization of an aniline precursor followed by Balz-Schiemann reaction .
Aminomethylation: Reduce the nitro group (e.g., catalytic hydrogenation with Pd/C) to form 3-amino-4-fluorobenzoic acid. React the amine with formaldehyde under reductive amination conditions (NaBH3CN) to introduce the aminomethyl group.
Hydrochloride Formation: Precipitate the free base with HCl gas in anhydrous ethanol to yield the hydrochloride salt.
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via FT-IR (amine N-H stretch at ~3300 cm⁻¹) .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC: Employ a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Target >98% purity with retention time consistency .
- NMR: Confirm structure via ¹H NMR (DMSO-d6):
- Aromatic protons (δ 7.2–8.1 ppm, coupling patterns reflecting fluorine’s para-directing effects).
- Aminomethyl CH2 (δ 3.8–4.2 ppm, split due to adjacent NH3⁺).
- COOH proton (δ 12–13 ppm, broad).
- Melting Point: Compare observed mp (e.g., ~248–250°C for similar hydrochloride salts) with literature values .
Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., hindered rotation of the aminomethyl group or fluorine’s electronegativity):
- Variable Temperature NMR: Conduct experiments at 25°C and 60°C. Broadened peaks at lower temperatures may sharpen at higher temperatures due to increased rotational freedom.
- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- Deuterium Exchange: Treat the sample with D2O to confirm exchangeable protons (e.g., NH3⁺ and COOH) .
Advanced: What are optimal storage conditions to prevent decomposition?
Methodological Answer:
- Desiccated Storage: Store at –20°C in amber vials under argon to prevent hygroscopic degradation and photolysis.
- Stability Testing: Periodically analyze via HPLC to detect hydrolytic byproducts (e.g., free benzoic acid).
- Avoid Aqueous Solutions: Prolonged exposure to water may cleave the hydrochloride salt; reconstitute in anhydrous DMSO for biological assays .
Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The fluorine atom:
- Electron-Withdrawing Effect: Activates the aromatic ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with boronic acids).
- Ortho-Directing: Positions incoming electrophiles at the ortho site relative to the aminomethyl group.
Experimental Design: - Optimize Pd catalyst (e.g., Pd(PPh3)4) and base (K2CO3) in THF/water.
- Monitor reaction via LC-MS for intermediate boronate esters (if using 3-(aminomethyl)-4-fluorophenylboronic acid precursors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
